molecular formula C7H6BrFS B1524606 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene CAS No. 453566-03-5

1-Bromo-3-fluoro-5-(methylsulfanyl)benzene

Cat. No.: B1524606
CAS No.: 453566-03-5
M. Wt: 221.09 g/mol
InChI Key: UGPADPFJPFQOKT-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-(methylsulfanyl)benzene is an organic compound with the molecular formula C7H6BrFS. It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted by bromine, fluorine, and methylsulfanyl groups, respectively . This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine and fluorine atoms. This activation facilitates nucleophilic substitution and coupling reactions . The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, which can further participate in various chemical transformations .

Biological Activity

1-Bromo-3-fluoro-5-(methylsulfanyl)benzene is an aromatic compound with significant potential in biological applications due to its unique chemical structure. This article explores its biological activities, synthesis methods, and potential therapeutic applications, drawing on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H6BrFOS
  • Molecular Weight : 227.09 g/mol
  • Functional Groups : The compound features bromine (Br), fluorine (F), and a methylsulfanyl (–S–CH3) group, which contribute to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the fields of anti-inflammatory and antimicrobial effects. The following sections detail these activities based on recent studies.

Anti-inflammatory Activity

This compound has been studied for its potential as an inhibitor of enzymes involved in inflammatory pathways. Compounds with similar structures have shown promise in treating autoimmune diseases by modulating inflammatory responses.

  • Mechanism of Action : It is hypothesized that the compound interacts with specific enzymes and receptors, potentially inhibiting pathways associated with inflammation. This makes it a candidate for further drug development aimed at treating conditions like rheumatoid arthritis and other inflammatory disorders.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Its structural components may enhance its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

  • Research Findings : Similar compounds have been shown to possess significant antimicrobial activity, suggesting that this compound could be effective against bacterial infections.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberSimilarity Index
1-Bromo-3-fluorobenzene108220940.96
1-Bromo-4-fluoro-2-methoxybenzene450-88-40.94
1-Bromo-3-methoxy-5-fluorobenzene29578-39-00.94
2-Bromo-4-fluoro-1-methoxybenzene452-08-40.90
1-Bromo-4-fluoro-2-methylthio-benzene1161497-23-90.90

This table illustrates that the unique combination of halogens and the methylsulfanyl group in this compound significantly influences its reactivity and biological activity compared to other similar compounds.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound, which can be utilized in pharmaceutical applications:

  • Halogenation Reactions : Introducing bromine and fluorine into the benzene ring can be achieved through electrophilic aromatic substitution.
  • Methylsulfanylation : The methylsulfanyl group can be introduced using sulfide reagents or through nucleophilic substitution reactions.

These methods not only facilitate the production of the compound but also allow for modifications that could enhance its biological efficacy.

Case Studies

Recent studies have evaluated the biological activity of derivatives of this compound:

  • Inflammatory Disease Models : In vitro studies demonstrated that derivatives inhibited key inflammatory mediators, suggesting potential therapeutic applications in treating conditions like arthritis.
  • Antimicrobial Screening : Laboratory tests indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent.

Properties

IUPAC Name

1-bromo-3-fluoro-5-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFS/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPADPFJPFQOKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696834
Record name 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453566-03-5
Record name 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

50.0 g of 1-bromo-3,5-difluorobenzene and 18.2 g sodium methanethiolate were stirred at 150° C. for 15 min in 300 ml of anhydrous DMF. Subsequently, the mixture was cooled to room temperature, poured onto 1 l of saturated aqueous ammonium chloride solution and extracted three times with 200 ml each of EA. The combined organic phases were dried over magnesium sulfate and the solvent was removed in vacuo. 48.5 g of the title compound were obtained as a pale yellow oil.
Quantity
50 g
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reactant
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18.2 g
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reactant
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Quantity
300 mL
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solvent
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1 L
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of 1-bromo-3,5-difluorobenzene (5.0 g, 25.9 mmol) in dimethylformamide (40 ml) was added sodiumthiomethylate (1.81 g, 25.9 mmol), and the mixture was heated to 150° C. for 10 min. The reaction mixture was brought to ambient temperature, quenched with saturated aqueous ammonium chloride (100 ml) and extracted with ethylacetate (3×100 ml). The combined organic phases was dried and concentrated in vacuo to receive the pure title compound (3.84 g). MS m/z (rel. intensity, 70 eV) 222 (M+, 100), 220 (M+, 100), 189 (49), 187 (50), 126 (75).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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